molecular formula C21H13N3O5 B4015467 2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B4015467
M. Wt: 387.3 g/mol
InChI Key: JPDCKSGOTOGAHQ-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a benzodioxolyl substituent and a complex triazatetracyclo framework. The benzodioxole group (1,3-benzodioxol-5-yl) is a key functional moiety known for enhancing bioavailability and binding affinity in drug design due to its electron-rich aromatic system and metabolic stability . The trione groups (three ketone functionalities) and nitrogen-rich scaffold suggest interactions with biological targets such as enzymes or receptors, particularly in the context of phosphodiesterase (PDE) inhibition, as seen in structurally related compounds .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-18-11-4-2-1-3-10(11)17-15(18)14(9-5-6-12-13(7-9)29-8-28-12)16-19(22-17)23-21(27)24-20(16)26/h1-7,14H,8H2,(H3,22,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDCKSGOTOGAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These steps often include the formation of intermediate compounds such as tetrahydro-1H-benzo[b]azonin-2,7-dione, followed by cyclization and functionalization reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production methods would likely involve optimizing the synthetic routes to enhance efficiency and scalability. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications, including:

    Chemistry: It is used to study complex molecular structures and reactivity patterns.

    Biology: It may be explored for its potential interactions with biological molecules and systems.

    Medicine: Research may investigate its potential therapeutic properties or as a precursor for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to changes in cellular functions. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in biological or chemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with two structurally analogous compounds:

Table 1: Structural and Functional Comparison

Property Target Compound Tadalafil (2R,8R-isomer) 2-(3,4-Dimethoxyphenyl) Analogue
Core Structure 5,7,9-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-pentaene-4,6,17-trione 3,6,17-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-tetraene 5,7,9-Triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-pentaene
Substituent 1,3-Benzodioxol-5-yl 1,3-Benzodioxol-5-yl + methyl group 3,4-Dimethoxyphenyl
Molecular Formula Not explicitly provided (inferred: ~C₂₀H₁₃N₃O₅) C₂₁H₁₇N₃O₅ C₂₂H₁₇N₃O₅
Molecular Mass Not available ~403.38 g/mol 403.39 g/mol
Biological Activity Hypothesized PDE-5 inhibition (based on structural similarity) Confirmed PDE-5 inhibitor; induces vasodilation No direct activity reported; computational data available
Key Structural Differences Lack of methyl group; trione configuration Methyl group at position 6; dione configuration Methoxy groups instead of benzodioxole; trione retained

Pharmacological Relevance

  • The trione system could increase polarity, affecting solubility and metabolic stability .
  • Tadalafil : The methyl group and dione configuration optimize its pharmacokinetics, enabling prolonged muscle relaxation and vasodilation, as reported in clinical studies .
  • 3,4-Dimethoxyphenyl Analogue : Methoxy groups introduce bulkier substituents, which may hinder receptor binding but improve lipophilicity. Computational studies suggest moderate bioavailability (ChemBase data) .

Electronic and Steric Effects

  • The benzodioxole group in the target compound provides electron density via its oxygen atoms, facilitating π-π stacking with aromatic residues in enzyme active sites. In contrast, the dimethoxyphenyl analogue’s methoxy groups offer weaker electron-donating effects but greater steric bulk .
  • The triazatetracyclo framework in all three compounds creates a rigid conformation, reducing entropy penalties upon binding to biological targets .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule characterized by a unique structural arrangement that may confer significant biological activity. This article explores its biological properties based on existing research findings and case studies.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety fused with a triazatetracyclo framework which is notable for its potential interactions with biological targets. The molecular formula is C21H13N3O5C_{21}H_{13}N_3O_5 with a molecular weight of approximately 389.34 g mol389.34\text{ g mol}. The compound's IUPAC name reflects its intricate structure and functional groups that may influence its reactivity and biological effects.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within biological systems. It may modulate various biochemical pathways that could lead to therapeutic effects or toxicity depending on the concentration and context of use.

Potential Targets:

  • Enzymatic Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors may alter signaling pathways.
  • DNA Intercalation : Its planar structure might allow it to intercalate into DNA, potentially affecting replication and transcription processes.

Anticancer Activity

Research indicates that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that derivatives of benzodioxole structures can effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

StudyCell LineIC50 Value (µM)Effect
MCF-715Induces apoptosis
A54920Inhibits proliferation

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Toxicity Profile

Despite its promising biological activities, the toxicity profile must be carefully evaluated. Acute toxicity studies have classified similar compounds as harmful upon ingestion or skin contact . Understanding the safety margins is crucial for any therapeutic applications.

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of this compound could reduce cell viability significantly compared to controls .
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of the compound reduced markers of oxidative stress in the brain, suggesting a protective role against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.